molecular formula C20H22N2O2 B5056351 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol

6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol

Cat. No. B5056351
M. Wt: 322.4 g/mol
InChI Key: XXNPXPBMMTXMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research. This compound is a quinoline derivative with a benzyl ether group and a dimethylaminoethyl side chain. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Its antibacterial and antifungal activities may be due to its ability to disrupt membrane integrity and inhibit protein synthesis in bacteria and fungi.
Biochemical and Physiological Effects:
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities. In addition, it has been studied for its potential as a fluorescent probe for imaging intracellular zinc ions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol in lab experiments is its potential as a fluorescent probe for imaging intracellular zinc ions. This could be useful in studying the role of zinc ions in various biological processes. However, one limitation is that the compound may not be suitable for use in certain experiments due to its potential toxicity and side effects.

Future Directions

There are several future directions for research on 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. One direction is to further investigate its mechanism of action and potential applications in medicine. Another direction is to explore its potential as a fluorescent probe for imaging other intracellular ions. Additionally, further studies could be conducted to determine its potential toxicity and side effects, as well as to develop safer and more effective derivatives.

Synthesis Methods

The synthesis of 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol can be achieved using different methods. One of the most commonly used methods involves the reaction of 2-methyl-4-quinolone with benzyl chloride in the presence of sodium hydride to form 6-benzyloxy-2-methyl-4-quinolone. This compound is then reacted with N,N-dimethylethylenediamine in the presence of sodium hydride to form 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol.

Scientific Research Applications

6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential as a fluorescent probe for imaging intracellular zinc ions.

properties

IUPAC Name

3-[(dimethylamino)methyl]-2-methyl-6-phenylmethoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-18(12-22(2)3)20(23)17-11-16(9-10-19(17)21-14)24-13-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNPXPBMMTXMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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